![molecular formula C21H20ClN3O3 B2671267 1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one CAS No. 1170059-82-1](/img/structure/B2671267.png)
1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, substituted with a chlorophenyl group and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Substitution Reactions:
Cyclization: The final step involves cyclization to form the pyrrolidinone ring, often under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the chlorophenyl and methoxyphenyl sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. These could include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): A phenylpiperazine derivative with similar structural features.
Methoxetamine: An analogue of ketamine with a methoxyphenyl group.
Uniqueness
1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one is unique due to its combination of a pyrrolidinone core with an oxadiazole ring and specific substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-[5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-27-18-8-5-14(6-9-18)7-10-19-23-21(24-28-19)15-11-20(26)25(13-15)17-4-2-3-16(22)12-17/h2-6,8-9,12,15H,7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBOVBSSWKXJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NO2)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
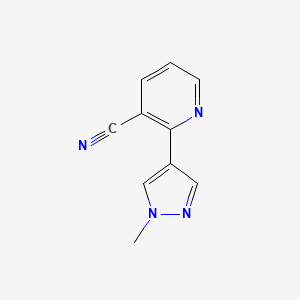
![2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2671190.png)
![[(E)-Benzyloxyimino]-acetic acid](/img/structure/B2671191.png)
![(1R,2R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylcyclopropane-1-carboxamide](/img/structure/B2671192.png)

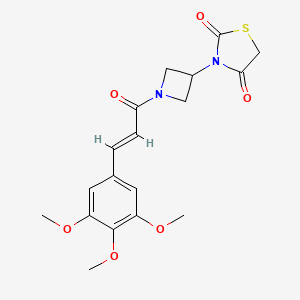

![3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2671197.png)
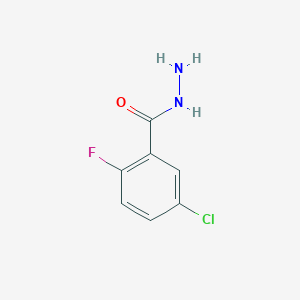
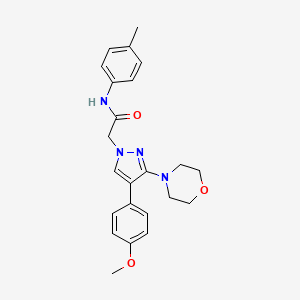
![6-((5-methylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2671204.png)

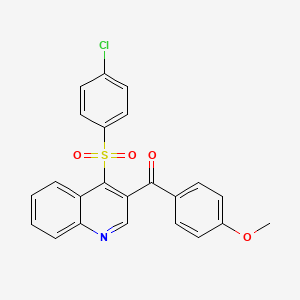
![ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2671207.png)
